molecular formula C21H19ClFNO4S B2810374 N-(3-chloro-4-fluorobenzyl)-5-(((2-methylbenzyl)sulfonyl)methyl)furan-2-carboxamide CAS No. 1428349-48-7

N-(3-chloro-4-fluorobenzyl)-5-(((2-methylbenzyl)sulfonyl)methyl)furan-2-carboxamide

Cat. No.: B2810374
CAS No.: 1428349-48-7
M. Wt: 435.89
InChI Key: BCSGOAWKABAMCK-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorobenzyl)-5-(((2-methylbenzyl)sulfonyl)methyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C21H19ClFNO4S and its molecular weight is 435.89. The purity is usually 95%.
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Scientific Research Applications

Given the absence of direct hits, exploring related compounds or functional groups within this molecule might offer insights into potential research applications. For instance, furan carboxamide derivatives and chloro-fluorobenzyl-related compounds have been investigated for various biological activities and applications:

  • Furan-carboxamide derivatives have shown promise as novel inhibitors of lethal H5N1 influenza A viruses, highlighting their potential in antiviral research and development (Yongshi et al., 2017).
  • Fluorescent chemosensors based on phenoxazine and incorporating furan-2-carboxamide groups have been developed for the detection of Cd2+ and CN− ions, with applications in environmental monitoring and bio-imaging (Ravichandiran et al., 2020).

Properties

IUPAC Name

N-[(3-chloro-4-fluorophenyl)methyl]-5-[(2-methylphenyl)methylsulfonylmethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClFNO4S/c1-14-4-2-3-5-16(14)12-29(26,27)13-17-7-9-20(28-17)21(25)24-11-15-6-8-19(23)18(22)10-15/h2-10H,11-13H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCSGOAWKABAMCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CS(=O)(=O)CC2=CC=C(O2)C(=O)NCC3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClFNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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